4-(2-Cyano-acetylamino)-benzoic acid

Heterocyclic Chemistry Organic Synthesis Medicinal Chemistry

Researchers often procure multiple starting materials to build diverse heterocyclic libraries, increasing cost and lead time. 4-(2-Cyano-acetylamino)-benzoic acid (CAS 31557-87-6) addresses this as a single versatile intermediate. • Generates ≥8 heterocyclic scaffolds (thiazoles, pyrazoles, oxazoles, etc.) for diversity-oriented synthesis. • Free -COOH anchors to TiO₂; validated as co-sensitizer IS-11 in DSSC devices. • ≥95% purity, shipped globally; no hydrolysis step needed vs. ester derivatives.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 31557-87-6
Cat. No. B181799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyano-acetylamino)-benzoic acid
CAS31557-87-6
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)CC#N
InChIInChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)
InChIKeyFKEVVYBTPHMLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Cyano-acetylamino)-benzoic acid: Profile & Procurement


4-(2-Cyano-acetylamino)-benzoic acid (CAS 31557-87-6), also known as 4-[(2-cyanoacetyl)amino]benzoic acid, is a specialized small-molecule scaffold with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol [1]. It consists of a para-substituted benzoic acid core bearing a cyanoacetamido moiety at the 4-position, and it is supplied commercially at purities typically ranging from 95% to 98% . The compound has been documented as a versatile intermediate in heterocyclic chemistry and has been investigated for its potential to inhibit carbonic anhydrase and acetylcholinesterase enzymes [2][3].

4-(2-Cyano-acetylamino)-benzoic acid: Generic Substitution Risks


While cyanoacetamido benzoic acids share a common functional group, their positional isomerism and derivative forms critically alter synthetic utility and biological target engagement. The 4-substituted para-isomer offers a unique geometric arrangement that directs specific heterocyclic cyclizations and condensation reactions, whereas the 2- or 3-substituted ortho/meta isomers exhibit different reactivity profiles and are not interchangeable in established synthetic routes [1]. Furthermore, the free carboxylic acid form is essential for anchoring to surfaces in materials applications and for specific enzyme inhibition; substitution with ester derivatives (e.g., ethyl or methyl esters) would require additional hydrolysis steps and may alter solubility and reaction kinetics . These fundamental differences in reactivity and application preclude generic substitution without validated, application-specific comparative data.

4-(2-Cyano-acetylamino)-benzoic acid: Performance Evidence vs. Comparators


Heterocyclic Scaffold Diversity

In a comparative synthetic study, 4-(2-cyanoacetamido)benzoic acid was utilized as a key intermediate to successfully synthesize eight distinct heterocyclic systems, including thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives [1]. This breadth of product formation is directly attributable to the para-substitution pattern and the presence of both the activated nitrile and the free carboxylic acid, which enables diverse cyclization pathways. In contrast, literature reports for ortho-substituted analogs, such as 2-(2-cyanoacetamido)benzoic acid, primarily describe more limited synthetic applications, often focused on quinazolinone formation due to proximity effects .

Heterocyclic Chemistry Organic Synthesis Medicinal Chemistry Intermediate

Solubility and Handling in Polar Solvents

4-(2-Cyanoacetamido)benzoic acid is documented to be a crystalline solid that is soluble in polar organic solvents, a property derived from its free carboxylic acid group . This solubility profile is advantageous for common nucleophilic substitutions and condensation reactions without the need for additional deprotection steps. In contrast, the corresponding ethyl ester derivative (CAS 15029-53-5) is also a nucleophilic compound, but its use as a synthetic substrate for enzymatic studies often necessitates an additional hydrolysis step to generate the active carboxylic acid form, which can reduce overall yield and introduce variability .

Chemical Synthesis Formulation Solubility Reactivity

Carbonic Anhydrase II Inhibition Potential

While specific quantitative inhibition data for 4-(2-cyanoacetamido)benzoic acid against human carbonic anhydrase II (hCA II) could not be located in the primary literature after exhaustive searching of the specified non-excluded sources, it is well-established within the benzoic acid derivative class that compounds bearing a carboxylic acid moiety can act as inhibitors of this enzyme [1]. As a class-level inference, the presence of the benzoic acid core and the cyanoacetamido substituent suggests a potential for interaction with the zinc-bound hydroxide in the CA active site. For benchmarking, simple unsubstituted benzoic acid has been reported with Ki values for various CA isoforms in the micromolar range (e.g., Ki > 100 µM for hCA II), while optimized sulfanilamide-diazo benzoic acid derivatives can achieve Ki values in the low nanomolar range (e.g., 33 ± 0.29 nM) [2][3]. The specific activity of 4-(2-cyanoacetamido)benzoic acid would need to be empirically determined and is likely to fall between these extremes.

Enzyme Inhibition Carbonic Anhydrase Drug Discovery Biochemical Assay

4-(2-Cyano-acetylamino)-benzoic acid: Research & Industrial Applications


Diversity-Oriented Heterocyclic Library Synthesis

Based on the evidence that 4-(2-cyanoacetamido)benzoic acid can serve as a single, versatile intermediate for the construction of at least eight different heterocyclic scaffolds (thiazoles, pyrazoles, oxazoles, etc.), it is ideally suited for diversity-oriented synthesis (DOS) campaigns [1]. Procurement of this compound enables a single, robust synthetic entry point to generate a structurally varied compound library for high-throughput screening in drug discovery, reducing the need for multiple, unrelated starting materials.

Co-sensitizer for Dye-Sensitized Solar Cells

The compound has been specifically evaluated and utilized as a co-sensitizer (designated IS-11) in conjunction with standard ruthenium-based dyes like N-719 for DSSC applications [1]. The free carboxylic acid group serves as an anchoring moiety to the TiO2 semiconductor surface. This demonstrated application provides a clear, industrially relevant use case that differentiates it from ester derivatives, which would require a separate hydrolysis step or may not anchor as effectively.

Carbonic Anhydrase & Acetylcholinesterase Inhibition Precursor

While direct quantitative inhibition data for this specific compound is limited from the allowed sources, its structural classification as a benzoic acid derivative places it within a well-known class of carbonic anhydrase and acetylcholinesterase inhibitors [1]. It can be procured as a reference compound for developing and validating enzyme inhibition assays, or as a starting fragment for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against these therapeutically relevant targets.

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